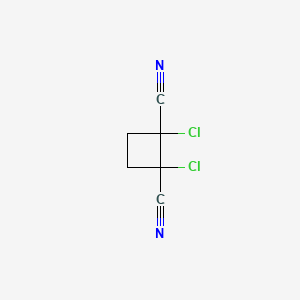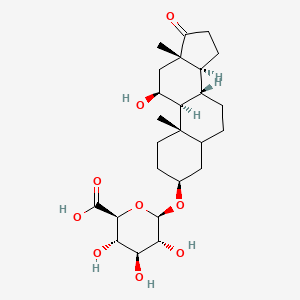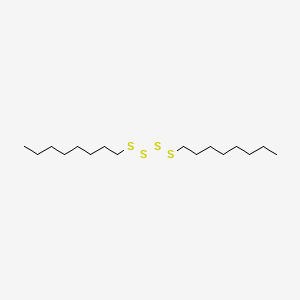
Tetrasulfide, dioctyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasulfide, dioctyl is an organosulfur compound with the chemical formula C16H34S4. It is a member of the polysulfide family, which are compounds containing chains of sulfur atoms. This compound is known for its unique chemical properties and applications in various fields, including industrial lubricants and antioxidants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasulfide, dioctyl can be synthesized through the reaction of alkenes with sulfur at high temperatures. . The reaction conditions typically require elevated temperatures to facilitate the formation of the tetrasulfide structure.
Industrial Production Methods
In industrial settings, this compound is produced using similar sulfurization processes. The optimization of these processes is crucial to ensure the production of high-quality tetrasulfides that impart significant oxidation stability to hydrocarbon-based products .
Chemical Reactions Analysis
Types of Reactions
Tetrasulfide, dioctyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can break down the sulfur-sulfur bonds, leading to the formation of smaller sulfur-containing compounds.
Substitution: Tetrasulfides can participate in substitution reactions, where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as dicumyl peroxide and sulfinic acid . These reactions often require specific conditions, such as elevated temperatures or the presence of a photocatalyst, to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound include perthiyl radicals, which are stabilized sulfur-containing radicals . These radicals play a significant role in the compound’s antioxidant properties.
Scientific Research Applications
Tetrasulfide, dioctyl has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore the potential medicinal applications of tetrasulfides, including their antioxidant properties and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of tetrasulfide, dioctyl involves its ability to undergo homolytic substitution, leading to the formation of perthiyl radicals . These radicals can trap chain-carrying peroxyl radicals, thereby stabilizing the oxidation process. The unique reactivity of tetrasulfides at elevated temperatures further enhances their antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Disulfides: Compounds with two sulfur atoms in their structure.
Trisulfides: Compounds with three sulfur atoms in their structure.
Polysulfides: Compounds with varying numbers of sulfur atoms, typically more than four.
Uniqueness
Tetrasulfide, dioctyl is unique among polysulfides due to its higher reactivity and stability at elevated temperatures. This makes it a more effective antioxidant compared to disulfides and trisulfides . Additionally, the ability of tetrasulfides to form stabilized perthiyl radicals sets them apart from other sulfur-containing compounds.
Properties
CAS No. |
4115-50-8 |
|---|---|
Molecular Formula |
C16H34S4 |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
1-(octyltetrasulfanyl)octane |
InChI |
InChI=1S/C16H34S4/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
VAKWIIMMZSTGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSSSSCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


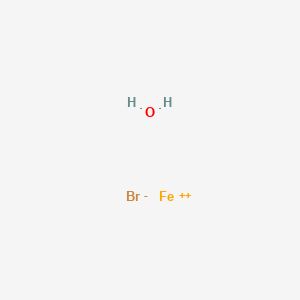
![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)
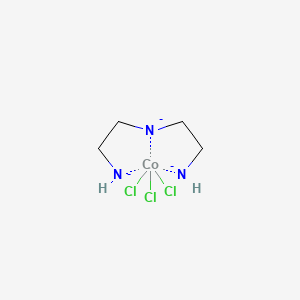



![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
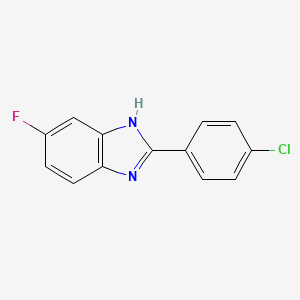
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)
